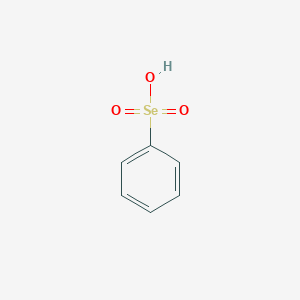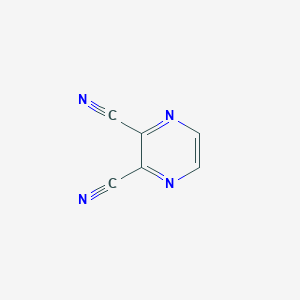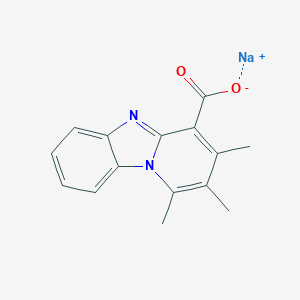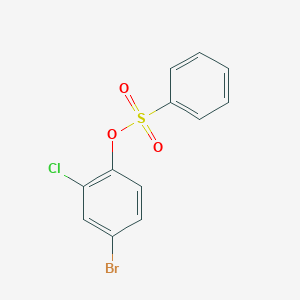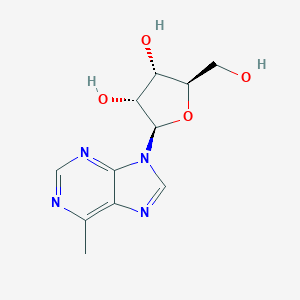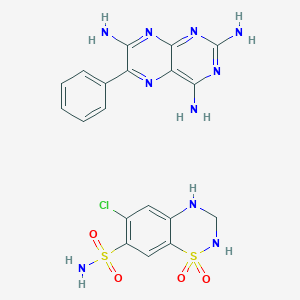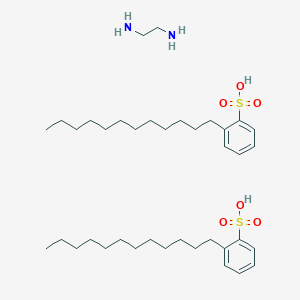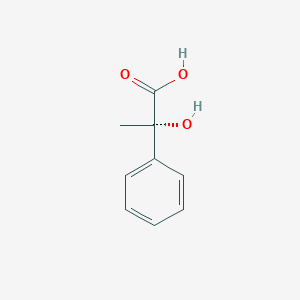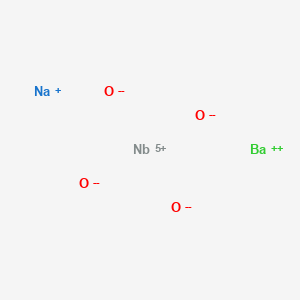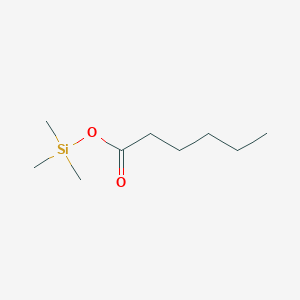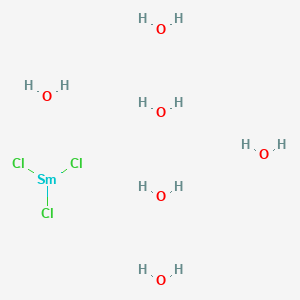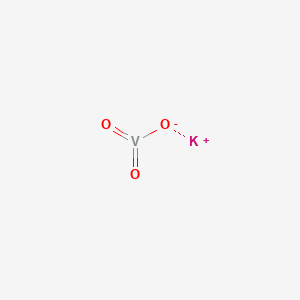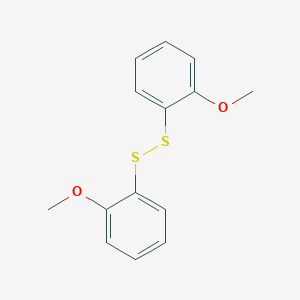
Dirubidium selenite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirubidium selenite is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a combination of rubidium and selenium, which are both essential elements for living organisms. Dirubidium selenite has been synthesized through various methods, and its unique properties make it a promising candidate for scientific research.
Mecanismo De Acción
The mechanism of action of dirubidium selenite is not fully understood, but it is believed to be related to its ability to generate reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components, including DNA, proteins, and lipids. The generation of ROS by dirubidium selenite can lead to cell death, making it a potential anti-cancer agent.
Efectos Bioquímicos Y Fisiológicos
Dirubidium selenite has been found to have a variety of biochemical and physiological effects on living organisms. In vitro studies have shown that dirubidium selenite can induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected. It has also been shown to inhibit the growth and metastasis of cancer cells in vivo. In addition, dirubidium selenite has been found to have antioxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dirubidium selenite has several advantages for lab experiments, including its high purity and stability. It can also be easily synthesized using relatively simple methods. However, dirubidium selenite has some limitations, such as its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, its potential toxicity requires careful handling and disposal.
Direcciones Futuras
There are several future directions for research on dirubidium selenite. One area of interest is its potential applications in optoelectronic devices, such as solar cells and light-emitting diodes. Another area of research is its use as a catalyst for various chemical reactions. In biomedicine, dirubidium selenite has shown promise as an anti-cancer agent, and further studies are needed to determine its efficacy and safety. Additionally, more research is needed to fully understand the mechanism of action of dirubidium selenite and its potential applications in other fields, such as environmental science and nanotechnology.
Métodos De Síntesis
Dirubidium selenite can be synthesized through a variety of methods, including the reaction of rubidium carbonate and selenium dioxide. Another method involves the reaction of rubidium hydroxide and selenous acid. The synthesis of dirubidium selenite requires strict control of reaction conditions, such as temperature, pressure, and reactant concentration, to ensure the purity and yield of the final product.
Aplicaciones Científicas De Investigación
Dirubidium selenite has been studied for its potential applications in various scientific fields, such as materials science, catalysis, and biomedicine. In materials science, dirubidium selenite has been found to exhibit unique optical and electrical properties, making it a promising candidate for optoelectronic devices. In catalysis, dirubidium selenite has been used as a catalyst for various chemical reactions, including the oxidation of alcohols and the reduction of nitro compounds. In biomedicine, dirubidium selenite has been studied for its potential anti-cancer properties.
Propiedades
Número CAS |
15123-97-4 |
|---|---|
Nombre del producto |
Dirubidium selenite |
Fórmula molecular |
O3Rb2Se |
Peso molecular |
297.9 g/mol |
Nombre IUPAC |
rubidium(1+);selenite |
InChI |
InChI=1S/H2O3Se.2Rb/c1-4(2)3;;/h(H2,1,2,3);;/q;2*+1/p-2 |
Clave InChI |
LGBHDVWVULCARN-UHFFFAOYSA-L |
SMILES |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
SMILES canónico |
[O-][Se](=O)[O-].[Rb+].[Rb+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2beta-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-4alpha-hydroxyfuran-3beta-methanol](/img/structure/B77748.png)
